molecular formula C10H14N2O4 B3029419 tert-Butyl (2-carbamoylfuran-3-yl)carbamate CAS No. 655255-07-5

tert-Butyl (2-carbamoylfuran-3-yl)carbamate

Cat. No.: B3029419
CAS No.: 655255-07-5
M. Wt: 226.23
InChI Key: BLJVFXIQRQPLKH-UHFFFAOYSA-N
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Description

tert-Butyl (2-carbamoylfuran-3-yl)carbamate: is an organic compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains both carbamate and carbamoyl functional groups. This compound is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: One common method for synthesizing tert-Butyl (2-carbamoylfuran-3-yl)carbamate involves the Curtius rearrangement. This process starts with a carboxylic acid, which reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. The intermediate undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to the formation of the isocyanate derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-carbamoylfuran-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2-carbamoylfuran-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed on an amine to protect it from unwanted reactions during a synthetic sequence. It can later be removed under acidic conditions (e.g., trifluoroacetic acid) or by heating . The molecular targets and pathways involved are primarily related to its use in synthetic organic chemistry rather than biological activity.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-carbamoylfuran-3-yl)carbamate is unique due to its furan ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and functionalized organic molecules.

Properties

IUPAC Name

tert-butyl N-(2-carbamoylfuran-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-4-5-15-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJVFXIQRQPLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701813
Record name tert-Butyl (2-carbamoylfuran-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655255-07-5
Record name 1,1-Dimethylethyl N-[2-(aminocarbonyl)-3-furanyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655255-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-carbamoylfuran-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylethylamine (14.75 mL) was added to a suspension of PyBOP (10.4 g), ammonium chloride (1.81 g) and 3-[(tert-butoxycarbonyl)amino]-2-furoic acid (Intermediate 81) (3.83 g) in DMF (50 mL). The resulting mixture was stirred at ambient temperature for 90 minutes, poured into 0.4 M HCl (250 mL) and extracted into DCM (3×100 mL). The combined organics were washed with water (80 mL) and brine (80 mL), dried (MgSO4), and evaporated The product was purified by flash chromatography on silica, eluting with 20-70% EtOAc in isohexane to afford the title compound as a white solid (3.38 g, 89%);
Quantity
14.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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